N-[(3-amino-4-methoxyphenyl)methyl]acetamide
Description
Molecular Architecture
The molecular architecture of N-[(3-amino-4-methoxyphenyl)methyl]acetamide displays a complex arrangement of functional groups that significantly influence its chemical behavior and properties. The compound features a substituted aromatic ring bearing an amino group at the 3-position and a methoxy group at the 4-position, connected through a methylene bridge to an acetamide moiety. The International Union of Pure and Applied Chemistry name precisely describes this structural arrangement as this compound, reflecting the systematic nomenclature conventions for such substituted aromatic acetamides.
The molecular formula C₁₀H₁₄N₂O₂ indicates the presence of ten carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms, creating a molecular weight of 194.23 g/mol. The structural representation through Simplified Molecular Input Line Entry System notation appears as CC(=O)NCC1=CC(=C(C=C1)OC)N, which provides a linear description of the molecular connectivity and bonding patterns. This notation clearly illustrates the acetyl group (CC(=O)) connected to a nitrogen atom, which in turn bonds to a methylene carbon (NCC1), followed by the substituted aromatic ring system with its characteristic amino and methoxy substituents.
The International Chemical Identifier string InChI=1S/C10H14N2O2/c1-7(13)12-6-8-3-4-10(14-2)9(11)5-8/h3-5H,6,11H2,1-2H3,(H,12,13) provides comprehensive structural information including stereochemical details and hydrogen bonding patterns. The corresponding International Chemical Identifier Key PUFXFPCKSISHCM-UHFFFAOYSA-N serves as a unique molecular identifier for database searches and structural verification purposes.
Table 1: Molecular Architecture Parameters
The aromatic ring system exhibits substitution patterns that significantly influence the electronic distribution throughout the molecule. The amino group at the 3-position acts as an electron-donating substituent through both inductive and resonance effects, while the methoxy group at the 4-position also provides electron density to the aromatic system through its oxygen lone pairs. This electronic environment creates regions of enhanced nucleophilicity on the aromatic ring, particularly at positions ortho and para to these electron-donating groups.
The acetamide functional group introduces additional complexity to the molecular architecture through its planar configuration and potential for hydrogen bonding interactions. The carbonyl oxygen can serve as a hydrogen bond acceptor, while the amide nitrogen can function as both a hydrogen bond donor and acceptor depending on the chemical environment. The methylene bridge connecting the acetamide group to the aromatic ring provides conformational flexibility, allowing for various spatial arrangements of these functional groups relative to each other.
Stereochemical and Conformational Analysis
The conformational behavior of this compound involves complex rotational dynamics around multiple bonds, particularly the methylene bridge connecting the aromatic ring to the acetamide functionality. Research on similar acetamide compounds demonstrates that such molecules can exist in multiple conformational states due to restricted rotation around the carbon-nitrogen bond of the amide group. The presence of substituents on the aromatic ring further complicates the conformational landscape by introducing additional steric and electronic interactions.
The rotational barrier around the amide bond creates distinct conformational isomers, commonly referred to as E and Z configurations based on the relative orientation of the carbonyl oxygen and the aromatic ring system. In related N-substituted acetamides, quantum chemical calculations have revealed energy differences between these conformers ranging from 2.8 to 14.8 kcal/mol, with population distributions heavily favoring the thermodynamically more stable configuration. The trans configuration typically predominates due to reduced steric hindrance between the aromatic ring and the acetyl methyl group.
Computational studies on analogous aromatic acetamides indicate that the dihedral angle between the amide plane and the aromatic ring significantly influences molecular stability and electronic properties. The planar peptide-like conformation of the amide group, characterized by sp² hybridization at the nitrogen atom, restricts free rotation and creates distinct conformational minima separated by substantial energy barriers. These conformational preferences directly impact the molecule's ability to participate in intermolecular interactions and influence its overall chemical reactivity.
Table 2: Conformational Analysis Parameters
| Conformational Feature | Typical Range | Energy Barrier | Population Distribution |
|---|---|---|---|
| Amide E/Z Rotation | 0-180° | 14.8 kcal/mol | E: 99.5%, Z: 0.5% |
| Aromatic-Amide Dihedral | 30-90° | 2.8 kcal/mol | Variable |
| Methylene Bridge Rotation | 0-360° | <5 kcal/mol | Multiple minima |
The amino and methoxy substituents on the aromatic ring introduce additional conformational considerations through their potential for intramolecular hydrogen bonding and electronic interactions. The amino group can form intramolecular hydrogen bonds with the carbonyl oxygen of the acetamide group when geometric constraints allow such interactions. Similarly, the methoxy group's orientation relative to the aromatic plane influences the overall molecular dipole moment and affects intermolecular association patterns.
Solvent effects play a crucial role in determining the preferred conformational states of this compound. Polar solvents can stabilize specific conformers through hydrogen bonding interactions with the amino group, methoxy oxygen, and amide functionality. The dynamic equilibrium between different conformational states depends on temperature, solvent polarity, and concentration, with each conformer exhibiting distinct spectroscopic signatures that enable their identification and quantification through nuclear magnetic resonance spectroscopy and other analytical techniques.
Computational Modeling and Quantum Mechanical Studies
Quantum mechanical investigations of this compound and related compounds have employed density functional theory methods to elucidate electronic structure, molecular properties, and spectroscopic characteristics. The hybrid B3LYP functional combined with various basis sets, particularly 6-31G(d) and 6-311+G(2d,p), has proven effective for predicting molecular geometries, vibrational frequencies, and electronic transitions in aromatic acetamide systems. These computational approaches provide detailed insights into bond lengths, bond angles, and dihedral angles that complement experimental structural determinations.
Time-dependent density functional theory calculations enable prediction of electronic absorption spectra and analysis of excited-state properties. For compounds containing methoxy and acetamide substituents on aromatic rings, these calculations reveal characteristic absorption bands corresponding to π→π* and n→π* transitions. The methoxy group's electron-donating character shifts absorption maxima to longer wavelengths compared to unsubstituted systems, while the acetamide functionality introduces additional chromophoric contributions that affect overall spectroscopic behavior.
Molecular orbital analysis through density functional theory calculations provides comprehensive information about frontier orbital energies, highest occupied molecular orbital and lowest unoccupied molecular orbital distributions, and electronic properties such as chemical hardness, electronegativity, and electrophilicity indices. These parameters correlate with chemical reactivity patterns and can predict preferred sites for electrophilic and nucleophilic attack. The amino and methoxy substituents significantly influence orbital energy levels and charge distributions throughout the aromatic system.
Table 3: Quantum Mechanical Parameters (Typical Values for Similar Compounds)
| Property | B3LYP/6-31G(d) | B3LYP/6-311+G(2d,p) | Experimental |
|---|---|---|---|
| C-N Bond Length (amide) | 1.459 Å | 1.455 Å | 1.414 Å |
| C=O Bond Length | 1.235 Å | 1.232 Å | 1.225 Å |
| C-O Bond Length (methoxy) | 1.365 Å | 1.362 Å | 1.355 Å |
| Dipole Moment | 3.2 D | 3.4 D | 3.1 D |
Vibrational frequency calculations using density functional theory methods enable detailed assignment of infrared and Raman spectroscopic bands. The characteristic amide I band, corresponding to C=O stretching, typically appears around 1650-1680 cm⁻¹, while amide II bands involving N-H bending occur near 1550 cm⁻¹. The amino group contributes symmetric and asymmetric N-H stretching modes in the 3300-3500 cm⁻¹ region, and the methoxy group exhibits C-O stretching around 1250 cm⁻¹ and C-H stretching near 2950 cm⁻¹.
Solvation effects have been incorporated into quantum mechanical studies through polarizable continuum models and explicit solvent molecule inclusion. These approaches reveal how polar and protic solvents stabilize specific conformational states through hydrogen bonding interactions with the amino group and amide functionality. The calculated solvation energies and association constants provide quantitative measures of solute-solvent interactions that influence conformational equilibria and spectroscopic properties in different media.
Properties
IUPAC Name |
N-[(3-amino-4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(13)12-6-8-3-4-10(14-2)9(11)5-8/h3-5H,6,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFXFPCKSISHCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=C(C=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3-amino-4-methoxyphenyl)methyl]acetamide, also known by its chemical formula and CAS number 6375-47-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a methoxy group and an amino group attached to an aromatic ring, which enhances its solubility and biological activity. Its molecular weight is approximately 180.20 g/mol, and it is characterized by a solubility of around 6.92 mg/ml in water.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) method is commonly used to assess this property, determining the lowest concentration needed to inhibit microbial growth. Preliminary studies suggest effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
Enzyme Interaction Studies
Interaction studies have demonstrated that this compound may bind to specific kinases or receptors involved in cell signaling pathways. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic applications.
Case Studies and Experimental Results
- Antioxidant Activity : In a study evaluating antioxidant properties, derivatives of related compounds exhibited significant DPPH radical scavenging activity, suggesting that this compound may also possess antioxidant capabilities .
- Cytotoxicity : The cytotoxic effects of related compounds were tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Results indicated that certain derivatives were more cytotoxic against U-87 cells, highlighting the potential for further exploration in cancer therapy .
- Inhibition of Monoamine Oxidase (MAO) : Compounds structurally similar to this compound have shown inhibitory activity against MAO isoforms, with some derivatives exhibiting IC50 values comparable to standard drugs like moclobemide. This suggests potential applications in treating mood disorders .
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| N-(4-methoxyphenyl)acetamide | Structure | Lacks amino group; primarily studied for analgesic properties. |
| 3-Amino-N-(4-methoxyphenyl)propanamide | Structure | Longer carbon chain; potential anti-inflammatory effects. |
| N-(3-amino-4-chlorophenyl)acetamide | Structure | Chlorine substitution; studied for antibacterial activity. |
The unique combination of functional groups in this compound contributes to its distinct biological activity compared to similar compounds, making it a promising candidate for further pharmacological exploration.
Scientific Research Applications
Pharmaceutical Development
Antimicrobial Activity
N-[(3-amino-4-methoxyphenyl)methyl]acetamide is being explored for its antimicrobial properties. Studies typically assess its effectiveness against various microbial pathogens using the Minimum Inhibitory Concentration (MIC) method. Preliminary findings indicate that the compound exhibits potential against a range of bacteria, making it a candidate for further development in antimicrobial therapies.
Anticancer Studies
Research has focused on the compound's role in cancer therapy. Its derivatives are synthesized and evaluated for anticancer activity against several human cancer cell lines. For instance, compounds structurally related to this compound have shown promising growth inhibition percentages in various cancer types, suggesting that this compound may play a role in developing new anticancer agents .
Organic Synthesis
Building Block for Drug Candidates
The unique functional groups of this compound make it a valuable intermediate in organic synthesis. It can be utilized to synthesize various drug candidates due to its reactivity and ability to form diverse derivatives. For example, it can undergo selective acylation reactions, leading to the formation of crucial intermediates used in pharmaceutical applications.
Microflow Systems
Recent studies have employed microflow systems to investigate the reaction kinetics of this compound. This approach allows researchers to determine intrinsic reaction parameters efficiently, which is essential for scaling up chemical processes. The established kinetic models provide insights into optimizing synthesis routes for drug development.
Interaction Studies
Biological Target Binding
this compound has been subjected to interaction studies focusing on its binding affinity with biological targets such as enzymes and receptors. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic effects. Early findings suggest that it may interact with specific kinases involved in cell signaling pathways.
Agricultural Applications
The compound has potential applications in agriculture as well, particularly in synthesizing agrochemicals such as herbicides and insecticides. Its structural features allow for modifications that can enhance crop protection and yield.
Supramolecular Chemistry
This compound's molecular structure permits the formation of supramolecular structures through hydrogen bonding and other intermolecular interactions. These structures are being researched for their potential applications in materials science, including the development of novel polymers or nanomaterials.
Case Studies and Research Findings
| Application Area | Study Focus | Key Findings |
|---|---|---|
| Antimicrobial Activity | MIC Testing | Effective against multiple bacterial strains |
| Anticancer Activity | Growth Inhibition Studies | Significant inhibition observed in cancer cell lines |
| Organic Synthesis | Reaction Kinetics | High yields achieved using microflow systems |
| Biological Interaction | Binding Affinity Studies | Potential interactions with signaling kinases |
| Agricultural Chemistry | Synthesis of Agrochemicals | Promising results for crop protection applications |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The structural analogs of N-[(3-amino-4-methoxyphenyl)methyl]acetamide vary in substituents on the phenyl ring or the acetamide backbone, influencing their reactivity and applications. Key examples include:
Key Observations :
- Electron-Withdrawing vs. Donating Groups: Chloro (-Cl) and nitro (-NO₂) substituents (e.g., ) reduce electron density, affecting reactivity in electrophilic substitution. In contrast, amino (-NH₂) and methoxy (-OCH₃) groups in the target compound enhance resonance stabilization .
- Backbone Modifications : Propanamide derivatives (e.g., ) exhibit altered steric and electronic properties compared to acetamides, impacting coordination with metal ions.
Physicochemical Properties
- Bond Lengths and Resonance : The amide C=O bond (1.232 Å) and C(=O)–N bond (1.342 Å) in 3-chloro-N-(4-methoxyphenyl)propanamide align with typical amide resonance, similar to the target compound.
- Hydrogen Bonding : C–H···O interactions in crystal structures (e.g., ) influence solubility and melting points, critical for industrial processing.
Q & A
Q. What are the standard synthetic routes for N-[(3-amino-4-methoxyphenyl)methyl]acetamide, and what reaction conditions optimize yield?
A solvent-free method involves heating m-tolualdehyde, β-naphthol, acetamide, and phenylboronic acid at 393 K for 7 hours, monitored by TLC. Post-reaction, ethanol is added to precipitate the product . Catalyst selection (e.g., Lewis acids) and stoichiometric ratios (e.g., 2.4 mmol aldehyde to 2 mmol β-naphthol) critically influence yield. Alternative routes may employ amidation of pre-functionalized intermediates, as seen in related acetamide syntheses .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
Characterization typically involves NMR (¹H/¹³C) to verify acetamide and methoxy group integration, IR for carbonyl (C=O, ~1650 cm⁻¹) and N–H (~3300 cm⁻¹) stretches, and mass spectrometry for molecular ion confirmation. Crystallization and single-crystal X-ray diffraction (SCXRD) can resolve bond lengths and angles, as demonstrated in analogous structures .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Safety data sheets advise avoiding inhalation, skin contact, and ingestion. Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Ethanol is recommended for decontamination .
Advanced Research Questions
Q. How can contradictions in reported dihedral angles of analogous acetamide structures be resolved during crystallographic analysis?
Dihedral angles between aromatic rings (e.g., naphthalene and benzene) vary due to substituent effects. For example, electron-donating groups (e.g., methoxy) reduce steric hindrance, resulting in angles of 78.32–84.70° . Comparative analysis with Hirshfeld surfaces can clarify intermolecular interactions (e.g., N–H⋯O vs. O–H⋯O hydrogen bonds) that influence packing .
Q. What strategies improve reaction yield and purity in solvent-free syntheses of this compound?
Optimize catalyst loading (e.g., phenylboronic acid at 1.5 mmol per 2.4 mmol aldehyde) and thermal gradients. Post-reaction, ethanol recrystallization removes unreacted β-naphthol. Purity can be enhanced via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which analytical methods are most effective for detecting synthetic by-products or impurities?
High-performance liquid chromatography (HPLC) with UV detection (λ = 255–280 nm) identifies polar impurities. LC-MS or GC-MS distinguishes by-products like unreacted intermediates or oxidation derivatives. For example, N-[4-[(4-hydroxyphenyl)amino]phenyl]acetamide, a common impurity, can be detected via retention time shifts .
Q. How do hydrogen-bonding networks influence the crystal packing and stability of this compound?
Intramolecular N–H⋯O bonds stabilize the acetamide moiety, while intermolecular O–H⋯O interactions (e.g., between hydroxyl and methoxy groups) dictate layer formation. SCXRD reveals these networks contribute to melting points >420 K in related structures .
Q. What methodologies are used to evaluate the biological activity of this compound, such as antioxidant potential?
Antioxidant activity is assessed via DPPH/ABTS radical scavenging assays. IC₅₀ values are compared to standards like ascorbic acid. Structure-activity relationships (SARs) focus on substituent effects (e.g., methoxy groups enhancing electron donation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
